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Compound of Interest |

1-(2-Chlorophenyl)-2,2,2-
Compound Name:
trifluoroethanol
CAS No.: 251352-64-4
Cat. No.: B1610029
- J

Executive Summary

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is a high-value chiral building block in medicinal
chemistry, distinguished by its unique electronic and steric profile. With a molecular weight of
210.58 g/mol , it serves as a critical pharmacophore scaffold, leveraging the bioisosteric
properties of the trifluoromethyl (

) group to modulate metabolic stability and lipophilicity.

This guide analyzes the physicochemical characteristics, asymmetric synthesis protocols, and
strategic applications of this molecule in drug discovery.

Part 1: Physicochemical Profile[1][2][3]

The introduction of the electron-withdrawing trifluoromethyl group adjacent to the hydroxyl
moiety significantly alters the acidity and hydrogen-bonding capability compared to non-
fluorinated analogs.
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Property Value /| Description

Molecular Weight 210.58 g/mol

Molecular Formula

) Colorless liquid or low-melting solid (enantiomer
Physical State
dependent)

~90-95 °C at 15 mmHg (Estimated based on

Boiling Point .
isomers)

~11.5-12.0 (More acidic than ethanol due to
Acidity (pKa)
induction)

~2.8 (High lipophilicity driven by Cl and
Lipophilicity (cLogP)
)

H-Bond Donor Strong (Polarized O-H bond)

Structural Insight: The Ortho-Effect

The presence of the chlorine atom at the ortho (2-position) of the phenyl ring introduces
significant steric strain. Unlike the para-isomer, the ortho-chloro substituent forces the phenyl
ring to twist out of coplanarity with the ethanol backbone. This conformational lock is vital in
drug design for restricting rotatable bonds and pre-organizing the molecule for receptor
binding.

Part 2: Asymmetric Synthesis Protocol

The synthesis of 1-(2-chlorophenyl)-2,2,2-trifluoroethanol is most efficiently achieved via
Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone: 1-(2-
chlorophenyl)-2,2,2-trifluoroethanone.

Why ATH? (Causality & Expertise)
Standard reduction (e.g.,

) yields a racemate, necessitating wasteful chiral resolution. Direct asymmetric hydrogenation (
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gas) often requires high pressure and expensive Rh/Pd catalysts. ATH using Ruthenium(ll)
catalysts is preferred because:

o Chemo-selectivity: It reduces the ketone without dehalogenating the aryl chloride (a common
risk with Pd/H2).

« Steric Tolerance: The ortho-chloro group is bulky; specific diamine ligands on Ru can
accommodate this bulk while inducing high enantioselectivity.

Validated Protocol: Ru-Catalyzed Transfer
Hydrogenation

Note: This protocol assumes the target is the (S)-enantiomer. Reversing the catalyst chirality
yields the (R)-enantiomer.

Reagents:

Substrate: 1-(2-chlorophenyl)-2,2,2-trifluoroethanone (1.0 eq)

Catalyst: RuCl(p-cymene)|[(S,S)-TsDPEN] (0.5 mol%)

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

Solvent: Dichloromethane (DCM) or neat conditions.
Step-by-Step Workflow:
o Catalyst Activation: In a flame-dried flask, dissolve the Ru-catalyst in the solvent.

o Addition: Add the ketone substrate under inert atmosphere (

).
e [nitiation: Slowly add the
mixture. The reaction is exothermic; maintain temperature at 25-30°C.

e Monitoring: Monitor via TLC or GC. The electron-deficient nature of the trifluoromethyl ketone
typically accelerates the reaction rate compared to acetophenone.
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e Quench & Workup: Once conversion >98%, dilute with water, extract with DCM, and wash
with saturated

(to remove residual formic acid).

 Purification: Silica gel chromatography (Hexanes/EtOAc).

Visualization: Synthesis Pathway

The following diagram illustrates the catalytic cycle and the stereochemical outcome.
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Caption: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) pathway ensuring
high enantioselectivity despite steric hindrance at the ortho-position.

Part 3: Medicinal Chemistry Applications[1][2][3][4]
Bioisosterism and Metabolic Stability

The

group is not merely a "fat" methyl group. It serves two critical functions:

e Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the adjacent
positions resistant to cytochrome P450 oxidation.

e Electronic Modulation: The strong electron-withdrawing nature (
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) lowers the pKa of the alcohol (from ~16 to ~12). This makes the hydroxyl proton a superior
Hydrogen Bond Donor (HBD), potentially strengthening interactions with receptor backbones
(e.g., serine proteases or kinase hinge regions).

Chiral Solvating Agents (CSA)

Due to its chirality and the acidic nature of the hydroxyl proton, 1-(2-chlorophenyl)-2,2,2-
trifluoroethanol is frequently used as a NMR Chiral Solvating Agent. It forms diastereomeric
complexes with basic racemates (amines, sulfoxides), splitting their NMR signals and allowing

for enantiomeric excess (ee) determination without derivatization.

Visualization: Strategic Selection Logic

When should a medicinal chemist select this specific scaffold?

Drug Design Requirement

(Need H-Bond Donor?)

Yes

(Metabolic Liability at Alky! Chain?) o (Lipophilic only)

Yes (Block Metabolism) \No

(Steric Constraint Required?) (Use Ethanol/lsopropano)

o (Phenyl unsubstituted) \Yes (Ortho-ClI Twist)

Select:
Use 2,2,2-Trifluoroethanol 1-(2-Chlorophenyl)-
2,2,2-trifluoroethanol
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Caption: Decision tree for selecting the chlorophenyl-trifluoroethanol scaffold based on
metabolic and steric requirements.

Part 4: Safety & Handling
While valuable, this compound presents specific hazards common to fluorinated aromatics.

o Toxicity: Like many trifluoroethanol derivatives, it should be treated as potentially toxic by
inhalation and ingestion.[1] The metabolic byproduct could be trifluoroacetaldehyde (reactive
aldehyde).

o Skin/Eye: The increased acidity of the alcohol makes it a severe eye irritant.
» Incompatibility: Avoid strong oxidizing agents and alkali metals.

o Storage: Store in a cool, dry place under inert gas. The ortho-chloro substituent provides
some stability against racemization, but acidic conditions should be avoided to maintain
optical purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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